7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the chloro and mesitylmethyl groups in the structure of this compound may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone typically involves the reaction of 7-chloro-4(3H)-quinazolinone with mesitylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted quinazolinones with different functional groups.
Scientific Research Applications
7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The chloro and mesitylmethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4(3H)-quinazolinone: Lacks the mesitylmethyl group but shares the chloro group and quinazolinone core.
3-(Mesitylmethyl)-4(3H)-quinazolinone: Lacks the chloro group but contains the mesitylmethyl group and quinazolinone core.
7-Chloro-3-methylquinazolinone: Contains a methyl group instead of the mesitylmethyl group.
Uniqueness
7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone is unique due to the presence of both the chloro and mesitylmethyl groups, which may confer distinct chemical properties and biological activities compared to similar compounds. The combination of these groups can influence its reactivity, solubility, and potential therapeutic applications.
Properties
CAS No. |
853334-46-0 |
---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
7-chloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-8-14(19)4-5-15(17)18(21)22/h4-8,10H,9H2,1-3H3 |
InChI Key |
RTYVVXSJAZLMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.